molecular formula C7H10N2O B10828874 Cyclamidomycin CAS No. 43043-82-9

Cyclamidomycin

Cat. No.: B10828874
CAS No.: 43043-82-9
M. Wt: 138.17 g/mol
InChI Key: SJFPWBFXBOZGTB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Cyclamidomycin is synthesized through the fermentation of Streptomyces species. The specific strain used is Streptomyces sp. MA130-A1. The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Cyclamidomycin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclamidomycin has a wide range of scientific research applications:

Mechanism of Action

Cyclamidomycin exerts its antibacterial effects by inhibiting nucleoside diphosphate kinase and pyruvate kinase in Escherichia coli. It also inhibits oxidative phosphorylation in rat liver mitochondria. These actions disrupt essential metabolic processes in bacteria, leading to their death .

Comparison with Similar Compounds

Cyclamidomycin is unique due to its dual inhibition of nucleoside diphosphate kinase and pyruvate kinase, as well as its effect on oxidative phosphorylation. Similar compounds include:

This compound stands out due to its specific enzyme inhibition and broad-spectrum antibacterial activity.

Properties

CAS No.

43043-82-9

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)prop-2-enamide

InChI

InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+

InChI Key

SJFPWBFXBOZGTB-ONEGZZNKSA-N

Isomeric SMILES

C1CC(=NC1)/C=C/C(=O)N

Canonical SMILES

C1CC(=NC1)C=CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.